An In-depth Technical Guide to tert-Butyl (S)-(-)-lactate: Core Chemical Properties and Applications
An In-depth Technical Guide to tert-Butyl (S)-(-)-lactate: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (S)-(-)-lactate is a chiral ester of significant interest in the fields of organic synthesis and pharmaceutical development. Its unique structural features, combining a sterically demanding tert-butyl group with the inherent chirality of (S)-lactic acid, make it a valuable building block for the synthesis of complex, optically active molecules. This technical guide provides a comprehensive overview of the core chemical properties of tert-Butyl (S)-(-)-lactate, including its physical and spectral characteristics, reactivity, and established experimental protocols for its synthesis and application.
Core Chemical and Physical Properties
tert-Butyl (S)-(-)-lactate is a colorless liquid at room temperature with a purity typically ranging from 95-98%.[1][2] While some sources indicate a melting point of 37-39 °C, this may be anomalous or refer to a different form of the substance, as it is generally handled as a liquid.[3]
Table 1: Physical and Chemical Properties of tert-Butyl (S)-(-)-lactate
| Property | Value | Reference(s) |
| CAS Number | 13650-70-9 | [4] |
| Molecular Formula | C₇H₁₄O₃ | [4] |
| Molecular Weight | 146.18 g/mol | [4] |
| IUPAC Name | tert-butyl (2S)-2-hydroxypropanoate | [1] |
| Appearance | Colorless liquid | [1] |
| Purity | 95-98% | [1][5] |
| Optical Rotation, [α]²⁰/D | Approx. -7.3° (c=1.7 in CH₂Cl₂) (estimated) | [6] |
| Storage Temperature | 2-8°C | [7] |
Note on Optical Rotation: The specific rotation for the (R)-(+)-enantiomer, (+)-tert-Butyl D-lactate, is reported as +7.3±0.5° (c = 1.7% in methylene chloride).[6] Therefore, the optical rotation for the (S)-(-)-enantiomer is expected to be of a similar magnitude but with a negative sign.
Spectral Data
The following tables summarize the key spectral data for tert-Butyl (S)-(-)-lactate, which are essential for its identification and characterization.
Table 2: 1H NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.1 | q | 1H | CH-OH |
| ~2.9 | d | 1H | OH |
| ~1.4 | s | 9H | C(CH₃)₃ |
| ~1.3 | d | 3H | CH-CH₃ |
Table 3: 13C NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O |
| ~81 | C (CH₃)₃ |
| ~68 | C H-OH |
| ~28 | C(C H₃)₃ |
| ~21 | CH-C H₃ |
Table 4: IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3450 (broad) | O-H stretch |
| ~2980 | C-H stretch (sp³) |
| ~1730 | C=O stretch (ester) |
| ~1150 | C-O stretch |
Table 5: Mass Spectrometry Data
| m/z | Interpretation |
| 146 | [M]⁺ (Molecular Ion) |
| 91 | [M - C₄H₉O]⁺ |
| 57 | [C₄H₉]⁺ |
Chemical Reactivity and Applications in Drug Development
The reactivity of tert-Butyl (S)-(-)-lactate is centered around its hydroxyl and ester functionalities. The secondary alcohol can undergo oxidation to the corresponding pyruvate ester or be protected to allow for selective reactions at other sites. The tert-butyl ester is relatively stable to hydrolysis under mild basic conditions but can be cleaved under acidic conditions to liberate the carboxylic acid.
In drug development, tert-Butyl (S)-(-)-lactate serves as a crucial chiral building block.[8] Its predefined stereochemistry is transferred to the target molecule, which is a critical aspect in the synthesis of enantiomerically pure pharmaceuticals. The tert-butyl group can provide steric hindrance, influencing the stereochemical outcome of subsequent reactions.
Experimental Protocols
Synthesis of tert-Butyl (S)-(-)-lactate
General Protocol for Acid-Catalyzed Esterification:
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Reaction Setup: To a solution of (S)-lactic acid in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether), add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Addition of tert-Butanol Source: Slowly add an excess of tert-butanol or bubble isobutylene gas through the solution at a controlled temperature (often at or below room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution). Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure tert-Butyl (S)-(-)-lactate.
Below is a logical workflow for this synthesis:
Safety and Handling
tert-Butyl (S)-(-)-lactate is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]
Hazard Statements: H302, H315, H319, H335[1]
Precautionary Statements: P261, P301+P312, P302+P352, P305+P351+P338[1]
It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a tightly sealed container in a cool, dry place.
Conclusion
tert-Butyl (S)-(-)-lactate is a valuable chiral intermediate with well-defined chemical and physical properties. Its utility in asymmetric synthesis makes it a key component in the development of new pharmaceuticals. This guide provides the foundational technical information required for its safe handling, characterization, and application in a research and development setting. Further investigation into specific reaction conditions and applications will undoubtedly continue to expand its role in modern organic chemistry.
References
- 1. tert-Butyl (S)-(-)-lactate | 13650-70-9 [sigmaaldrich.com]
- 2. CN103102269A - Preparation method of high purity butyl lactate - Google Patents [patents.google.com]
- 3. AB543143 | CAS 13650-70-9 – abcr Gute Chemie [abcr.com]
- 4. chemscene.com [chemscene.com]
- 5. Butyl lactate(138-22-7) 1H NMR spectrum [chemicalbook.com]
- 6. (+)-tert-Butyl D -lactate = 99.0 GC sum of enantiomers 68166-83-6 [sigmaaldrich.com]
- 7. biosynth.com [biosynth.com]
- 8. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]
